molecular formula C6H7BrClN3O2 B1374371 (2-Bromo-5-nitrophenyl)hydrazine hydrochloride CAS No. 154057-26-8

(2-Bromo-5-nitrophenyl)hydrazine hydrochloride

Cat. No.: B1374371
CAS No.: 154057-26-8
M. Wt: 268.49 g/mol
InChI Key: VXPIJZVJLOUYAN-UHFFFAOYSA-N
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Description

“(2-Bromo-5-nitrophenyl)hydrazine hydrochloride” is an organic compound with the molecular formula C6H7BrClN3O2 . It is a powder in physical form . The compound has a molecular weight of 268.5 . The IUPAC name for this compound is (2-bromo-5-nitrophenyl)hydrazine; hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6BrN3O2.ClH/c7-5-2-1-4 (10 (11)12)3-6 (5)9-8;/h1-3,9H,8H2;1H . The SMILES representation is C1=CC (=C (C=C1 [N+] (=O) [O-])NN)Br.Cl .


Physical and Chemical Properties Analysis

The compound is a powder in physical form . The storage temperature is +4 °C . The melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Chemical Reactions and Derivatives

  • (2-Bromo-5-nitrophenyl)hydrazine hydrochloride has been studied for its role in various chemical reactions. For instance, the compound has been investigated for its reactivity with different nucleophiles, leading to the formation of a variety of derivatives. These derivatives have diverse applications, including their use as reagents in chemical synthesis (Potkin, Petkevich, & Kurman, 2007).

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of complex chemical structures. For instance, it's involved in the hydrothermal synthesis of dinuclear Zn(II) complexes, which are then analyzed for their crystal structures and fluorescence properties. This showcases its utility in advanced material science and molecular architecture (Ji Chang–you, 2012).

Formation of Heterocyclic Systems

  • Research has shown that this compound is instrumental in the formation of heterocyclic systems. These systems have significant implications in the field of organic chemistry and pharmaceutical research (Sunder & Peet, 1979).

Applications in Fluorescent Probing

  • The compound has been used in the development of fluorescent probes, which are crucial in biological and environmental studies. These probes help in the detection and analysis of various chemical substances in complex biological and environmental matrices (Zhu et al., 2019).

Bioactive Compound Synthesis

  • The synthesis and structural analysis of bioactive compounds, such as bropirimine, have been explored using this compound. This highlights its role in the development of new pharmaceutical agents and understanding their molecular structure (Stevens, Baig, Gate, & Wheelhouse, 1995).

Antimicrobial Activity

  • Schiff bases containing this compound have been synthesized and evaluated for their antimicrobial activities. This application is critical in the development of new antimicrobial agents, particularly in addressing drug resistance (Bharti, Nath, Tilak, & Singh, 2010).

Biochemical Analysis

Biochemical Properties

(2-Bromo-5-nitrophenyl)hydrazine hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives. This compound is known to interact with enzymes such as hydrolases and oxidoreductases, facilitating the formation of hydrazone bonds. These interactions are essential for various biochemical assays, including those used to measure enzyme activity and detect specific biomolecules .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by interacting with cellular proteins and enzymes, affecting cell signaling pathways and gene expression. This compound can modulate cellular metabolism by altering the activity of key metabolic enzymes. Additionally, it has been observed to impact cell proliferation and apoptosis, making it a valuable tool in cancer research and other cellular studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of hydrazone bonds with aldehydes and ketones. This interaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, leading to the formation of a stable hydrazone linkage. This mechanism is crucial for its role in biochemical assays and the detection of specific biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its reactivity may decrease over extended periods. Degradation products can form, potentially affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its use in biochemical assays and research .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. This localization is essential for its role in various cellular processes and biochemical assays.

Properties

IUPAC Name

(2-bromo-5-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2.ClH/c7-5-2-1-4(10(11)12)3-6(5)9-8;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPIJZVJLOUYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.